(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid
Description
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral, Boc-protected hexahydropyridazine derivative. Hexahydropyridazine is a six-membered saturated ring containing two adjacent nitrogen atoms. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for the amine, while the carboxylic acid at the 3-position provides functional versatility for further derivatization, such as peptide coupling . This compound is critical in pharmaceutical synthesis, particularly in constructing peptidomimetics or as an intermediate in drug discovery. Its synthesis involves EDCI/DMAP-mediated coupling followed by purification via silica gel chromatography and lyophilization, yielding 36% after optimization .
Properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKLJNPZFPBBD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Enolate Formation : A valeryl enolate (derived from a compound of formula (3)) is treated with a strong base (e.g., lithium hexamethyldisilazide) in tetrahydrofuran (THF) at -78°C.
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Alkylation : The enolate reacts with a diazo compound (e.g., di-tert-butyl diazodicarboxylate) in the presence of hexamethylphosphoric triamide (HMPA), yielding a hydrazine intermediate.
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Cyclization : Intramolecular cyclization forms the hexahydropyridazine ring, with the chiral auxiliary dictating the (S)-configuration at C3.
Key Data:
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Enantiomeric Excess (ee) : >96% as determined by chiral HPLC.
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Deprotection : Lithium hydroxide-mediated cleavage of the oxazolidinone auxiliary affords (S)-N,N'-bis-Boc-hexahydropyridazine-3-carboxylic acid in 89% yield.
Catalytic Hydrogenation and Deprotection
Saturation of tetrahydropyridazine precursors via catalytic hydrogenation provides a pathway to hexahydropyridazine derivatives. A study in the Chemical and Pharmaceutical Bulletin demonstrates this approach using palladium on carbon (Pd/C).
Procedure:
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Hydrogenation : Tetrahydropyridazine-3-phosphonic acid derivatives (e.g., compound 8a ) are treated with H₂ in methanol over Pd/C, achieving full saturation of the ring.
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Acidic Hydrolysis : The Boc-protected intermediate is hydrolyzed with 6 N HCl, followed by neutralization with propylene oxide to yield the free carboxylic acid.
Key Data:
Resolution of Racemic Mixtures
Racemic N,N'-bis-Boc-hexahydropyridazine-3-carboxylic acid can be resolved into enantiomers using chiral resolving agents. The patent WO1994011353A1 employs (+)- and (-)-ephedrine for this purpose.
Steps:
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Racemate Synthesis : Diels-Alder condensation of phthalazinedione with penta-2,4-dienoic acid forms a racemic tetrahydropyridazine.
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Resolution : Treatment with ephedrine derivatives selectively crystallizes the (S)-enantiomer.
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Deprotection : Hydrogen bromide in acetic acid removes benzyloxycarbonyl (Cbz) groups, yielding the free (S)-piperazic acid.
Key Data:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereochemical outcomes of prominent methods:
Challenges and Optimizations
Selective Mono-Boc Protection
Achieving mono-Boc protection on hexahydropyridazine remains challenging due to the reactivity of both nitrogen atoms. A potential solution involves:
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The hexahydropyridazine ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol.
Substitution: Alcohols or amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine derivative.
Esters and Amides: Substitution reactions with alcohols or amines produce esters or amides, respectively.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield various oxidized or reduced forms of the hexahydropyridazine ring.
Scientific Research Applications
Organic Synthesis
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid serves as an important intermediate in organic synthesis. The Boc group allows for selective protection and deprotection of amines, facilitating the synthesis of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals where amine groups need to be temporarily protected during multi-step reactions.
Table 1: Summary of Synthetic Applications
| Application Area | Description |
|---|---|
| Amine Protection | Used to protect amine groups during synthesis |
| Intermediate in Drug Synthesis | Acts as a precursor for various pharmaceutical compounds |
| Facilitates Multi-step Reactions | Enables complex synthetic pathways by protecting reactive sites |
Medicinal Chemistry
Research indicates that compounds derived from (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid exhibit potential biological activities, including antimicrobial and antitumor properties. Studies have shown its effectiveness against specific cancer cell lines, highlighting its role in drug development.
Case Study: Antitumor Activity
A study investigated the antitumor properties of derivatives synthesized from this compound. It was found that certain derivatives inhibited the proliferation of cancer cells by targeting specific metabolic pathways essential for tumor growth .
The biological activity of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has been explored in various contexts. Initial findings suggest that it may interact with enzymes involved in disease processes, making it a candidate for further investigation in drug discovery.
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of pathogenic bacteria |
| Antitumor | Shows promise against certain cancer types |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets. The hexahydropyridazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
*Estimated based on hexahydropyridazine (C₄H₁₀N₂) + Boc (C₅H₉O₂) + COOH (C₁H₂O₂).
†Calculated from estimated formula.
Key Observations :
- Hexahydropyridazine vs. Piperidine : The hexahydropyridazine core (two adjacent nitrogens) imparts distinct reactivity compared to piperidine (one nitrogen). Piperidine derivatives, such as the 4-phenyl analog, exhibit higher molecular weights due to aromatic substituents .
- Protecting Groups: Boc (tert-butoxycarbonyl) offers acid-labile protection, whereas Cbz (benzyloxycarbonyl) requires hydrogenolysis for removal. Boc is preferred in acid-tolerant syntheses, while Cbz is used in neutral or basic conditions .
Physicochemical Properties
Biological Activity
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a hexahydropyridazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.
- Molecular Formula : C₁₀H₁₈N₂O₄
- Molecular Weight : 230.26 g/mol
- CAS Number : 1313002-29-7
The presence of the Boc group enhances the compound's stability during various chemical transformations, while the carboxylic acid moiety contributes to its reactivity and biological interactions.
The biological activity of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability, allowing for selective reactions, while the carboxylic acid can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity with biological targets.
Pharmacological Applications
Research indicates that compounds similar to (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid often exhibit:
- Antimicrobial Activity : Compounds with similar structures have demonstrated varying degrees of antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
- Cellular Process Modulation : It has potential applications in modulating cellular processes, which is critical for drug development.
Interaction Studies
Interaction studies focusing on this compound reveal significant binding affinities with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis
To better understand the unique features of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid | Lacks tert-butoxycarbonyl group | Limited antimicrobial activity | Simpler structure |
| Piperazinecarboxylic acid | Contains piperazine ring | Antimicrobial properties | Different ring structure |
| 2-(S)-piperazine carboxylic acid | Similar core structure | Enzyme inhibition potential | Distinct functional groups |
This table highlights how (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid stands out due to its complex structure and enhanced biological activities, making it a valuable candidate in drug development and research.
Recent Studies
Recent investigations have focused on the synthesis and biological evaluation of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid. Key findings include:
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Synthesis Techniques : Various synthetic routes have been developed to produce this compound effectively. Common methods involve:
- Hydrogenation of pyridazine derivatives.
- Introduction of the Boc protecting group using di-tert-butyl dicarbonate.
- Carboxylation under basic conditions.
- Biological Evaluations : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Cellular Studies : Research has demonstrated its ability to modulate cellular responses under stress conditions, indicating its role as a protective agent in cellular biology.
Q & A
Q. How should waste containing this compound be disposed of in compliance with regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
